molecular formula C26H40O3 B14470128 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one CAS No. 71404-82-5

7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14470128
CAS No.: 71404-82-5
M. Wt: 400.6 g/mol
InChI Key: NNSZCOQRSLNMKW-UHFFFAOYSA-N
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Description

7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a hexadecyloxy group at the 7th position and a methyl group at the 4th position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and hexadecanol.

    Etherification: The hexadecanol is reacted with the benzopyran core to introduce the hexadecyloxy group at the 7th position. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives.

Scientific Research Applications

7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may serve as a probe to investigate specific biochemical pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexadecyloxy group at the 7th position imparts unique lipophilic properties to this compound. This structural feature may enhance its ability to interact with lipid membranes and hydrophobic pockets within proteins, distinguishing it from other benzopyran derivatives.

Properties

CAS No.

71404-82-5

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

7-hexadecoxy-4-methylchromen-2-one

InChI

InChI=1S/C26H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-17-18-24-22(2)20-26(27)29-25(24)21-23/h17-18,20-21H,3-16,19H2,1-2H3

InChI Key

NNSZCOQRSLNMKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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